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Compound of Interest

Compound Name: b-Casomorphin (1-3) Acetate

Cat. No.: B14769198

Get Quote

Executive Summary
-Casomorphin 1-3 (BCM-1-3), chemically defined as Tyr-Pro-Phe, is a bioactive tripeptide
derived from the sequential proteolytic degradation of bovine

-casein variants (specifically A1 and B types).[1] While the heptapeptide BCM-7 is the primary
opioid agonist, its metabolic downstream products—including BCM-1-3—serve as critical
biomarkers for proteolytic efficiency and Dipeptidyl Peptidase-4 (DPP-IV) activity.

This protocol addresses the specific analytical challenges posed by BCM-1-3: its low molecular

weight (425.48 Da), high polarity, and potential for isobaric interference in complex matrices

like plasma and milk.

Chemical & Metabolic Context
Understanding the formation of BCM-1-3 is essential for accurate data interpretation. It is not a

random fragment but the result of specific enzymatic trimming.

The Metabolic Pathway
BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) is the parent peptide. Two competing pathways dictate

the fate of BCM-7:
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Inactivation (N-terminal cleavage): DPP-IV removes the N-terminal dipeptide (Tyr-Pro),

rendering the remaining fragment inactive.

Formation of BCM-1-3 (C-terminal cleavage): Carboxypeptidases sequentially remove amino

acids from the C-terminus of BCM-7, passing through BCM-5 and BCM-4 to yield BCM-1-3.

Bovine Beta-Casein
(A1 Variant)

BCM-7
(Tyr-Pro-Phe-Pro-Gly-Pro-Ile)

Gastrointestinal
Digestion (Pepsin/Elastase)

BCM-5
(Tyr-Pro-Phe-Pro-Gly)

Carboxypeptidase Y

Inactive Fragments
(Phe-Pro-Gly...)

DPP-IV
(Cleaves Tyr-Pro)

BCM-4
(Tyr-Pro-Phe-Pro)

Carboxypeptidase

TARGET: BCM-1-3
(Tyr-Pro-Phe)

Carboxypeptidase

Degradation

Click to download full resolution via product page

Figure 1: Metabolic genesis of BCM-1-3. The target tripeptide accumulates via C-terminal

trimming but competes with N-terminal inactivation by DPP-IV.
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Analytical Protocol: The "Clean Catch" Workflow
Phase 1: Sample Preparation
Small peptides like Tyr-Pro-Phe (TPF) suffer from high protein binding and ion suppression.

Standard protein precipitation (PPT) is often insufficient. This protocol uses Mixed-Mode Cation

Exchange (MCX) SPE to leverage the N-terminal amine for selective retention.

Reagents:

Lysis Buffer: 1% Formic Acid (FA) in water.

SPE Cartridge: Oasis MCX (30 mg) or equivalent mixed-mode cation exchanger.

Internal Standard (IS): Isotopically labeled Tyr-Pro-Phe (

-Phe) or a structural analog like Leu-Enkephalin (if isotope is unavailable).

Step-by-Step Protocol:

Matrix Destabilization:

Aliquot 200 µL of plasma or milk.

Add 200 µL of 1% Formic Acid (aq). Vortex for 30s. Rationale: Acidification disrupts protein

binding and ionizes the N-terminus (Protonation).

Add 20 µL Internal Standard solution (100 ng/mL).

Protein Precipitation:

Add 600 µL of Acetonitrile (ACN) with 1% FA.

Vortex vigorously (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.

Critical Step: Transfer the supernatant to a clean tube. Dilute 1:1 with water to reduce

organic content to <40% (required for MCX retention).

Solid Phase Extraction (MCX):
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Condition: 1 mL MeOH.

Equilibrate: 1 mL Water + 1% FA.

Load: Apply diluted supernatant. Flow rate < 1 mL/min.

Wash 1: 1 mL Water + 1% FA (Removes salts/proteins).

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

Elute: 2 x 400 µL 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates

the amine, releasing the peptide from the cation exchange resin.

Reconstitution:

Evaporate eluate to dryness under nitrogen (40°C).

Reconstitute in 100 µL of 95:5 Water:ACN (+0.1% FA).

Phase 2: LC-MS/MS Method Development
The tripeptide is polar and elutes early. A standard C18 column may result in peak splitting or

void volume elution.

Chromatographic Conditions:

Column: Waters HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5.

Why: HSS T3 is designed to retain polar compounds in high-aqueous conditions.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.3 mL/min.

Column Temp: 40°C.

Gradient Profile:
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Time (min) % Mobile Phase B Event

0.0 2 Initial Hold (Trapping)

1.0 2 End Loading

6.0 35 Elution Gradient

6.1 95 Wash

8.0 95 Wash Hold

8.1 2 Re-equilibration

| 10.0 | 2 | End Run |

Mass Spectrometry Parameters (MRM): Operate in Positive Electrospray Ionization (ESI+)

mode.

Precursor Ion: [M+H]+ = 426.2 m/z

Dwell Time: 50 ms per transition.

MRM Transition Table (Tyr-Pro-Phe):

Analyte
Precursor
(m/z)

Product
(m/z)

Ion Type CE (eV) Role

BCM-1-3 426.2 263.1 y2 (Pro-Phe) 20 Quantifier

BCM-1-3 426.2 120.1
Immonium

(Phe)
35 Qualifier 1

BCM-1-3 426.2 70.1
Immonium

(Pro)
40 Qualifier 2

IS (Label) 436.2 273.1 y2 (Pro-Phe)* 20 Internal Std

Note: The y2 ion (Pro-Phe) is typically the most stable fragment for proline-containing peptides

due to the "proline effect" which directs fragmentation.
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Method Validation & Quality Control
Self-Validating Workflow Diagram
This workflow ensures that every step includes a checkpoint for data integrity.
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Figure 2: Analytical workflow with built-in integrity checks.

Key Validation Criteria
Linearity:

over the range of 1 ng/mL to 1000 ng/mL.

Recovery: Absolute recovery should be >70%. If lower, re-evaluate the evaporation step

(peptide adsorption to tube walls). Use low-bind polypropylene tubes.

Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 (suppression), increase the wash

volume in the SPE step or switch to a slower gradient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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